

Preliminary Investigation of "Thalidomide-O-C7-acid" in Drug Discovery: A Technical Guide

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Compound of Interest

Compound Name: *Thalidomide-O-C7-acid*

Cat. No.: *B2908002*

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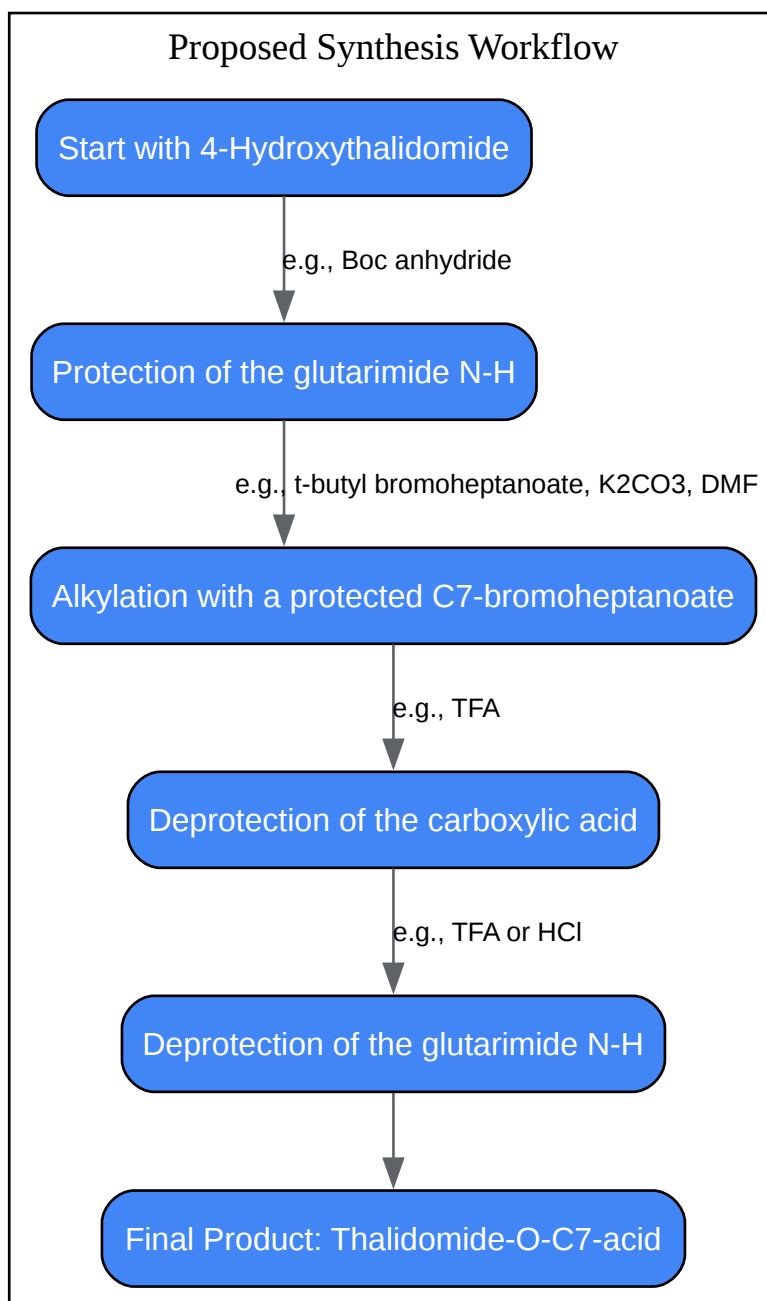
For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-C7-acid is a synthetic E3 ligase ligand-linker conjugate that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the thalidomide moiety, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a seven-carbon alkyl chain linker with a terminal carboxylic acid. This bifunctional nature allows for its conjugation to a ligand targeting a specific protein of interest (POI), thereby creating a PROTAC designed to induce the degradation of that protein. The C7 alkyl linker provides a defined spatial separation between the CRBN ligand and the POI ligand, a critical parameter in optimizing the formation and stability of the ternary complex required for effective protein degradation. This guide provides a technical overview of the core aspects of utilizing **Thalidomide-O-C7-acid** in the preliminary stages of drug discovery.

Proposed Synthesis of Thalidomide-O-C7-acid

While a specific, detailed synthesis protocol for **Thalidomide-O-C7-acid** is not readily available in the public domain, a plausible synthetic route can be proposed based on established methods for the synthesis of thalidomide analogues and other linker-conjugated molecules. The synthesis would likely involve the reaction of a protected 4-hydroxythalidomide with a C7 alkyl halide bearing a terminal protected carboxylic acid, followed by deprotection.

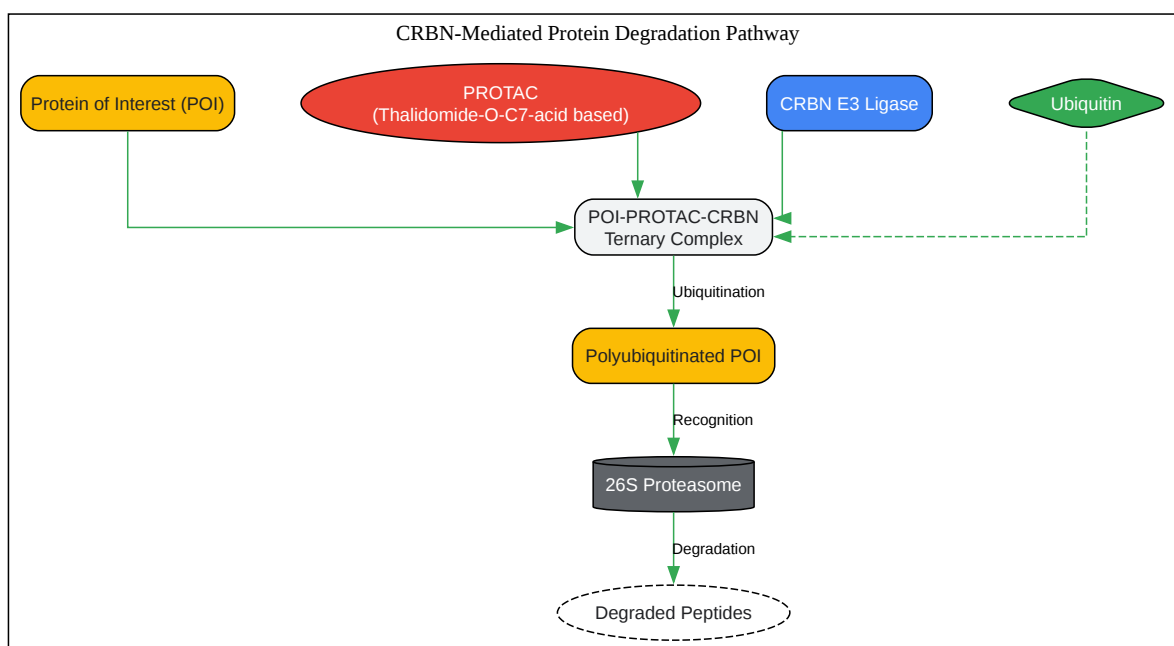


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A proposed synthetic workflow for **Thalidomide-O-C7-acid**.

Mechanism of Action: CRBN-Mediated Protein Degradation

PROTACs synthesized using **Thalidomide-O-C7-acid** function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^{CRBN}). Simultaneously, the other end of the PROTAC binds to the protein of interest (POI). This dual binding results in the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.



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Signaling pathway of PROTAC-mediated protein degradation.

Quantitative Data for PROTACs with Alkyl Linkers

Specific quantitative data for a PROTAC synthesized directly with **Thalidomide-O-C7-acid** is not currently available in peer-reviewed literature. However, studies on PROTACs utilizing alkyl linkers of similar lengths provide valuable insights into the potential efficacy. The following table summarizes data for CRBN-recruiting PROTACs with C7 and C9 alkyl linkers targeting the METTL3-METTL14 complex. This data can serve as a benchmark for researchers designing novel PROTACs with **Thalidomide-O-C7-acid**.

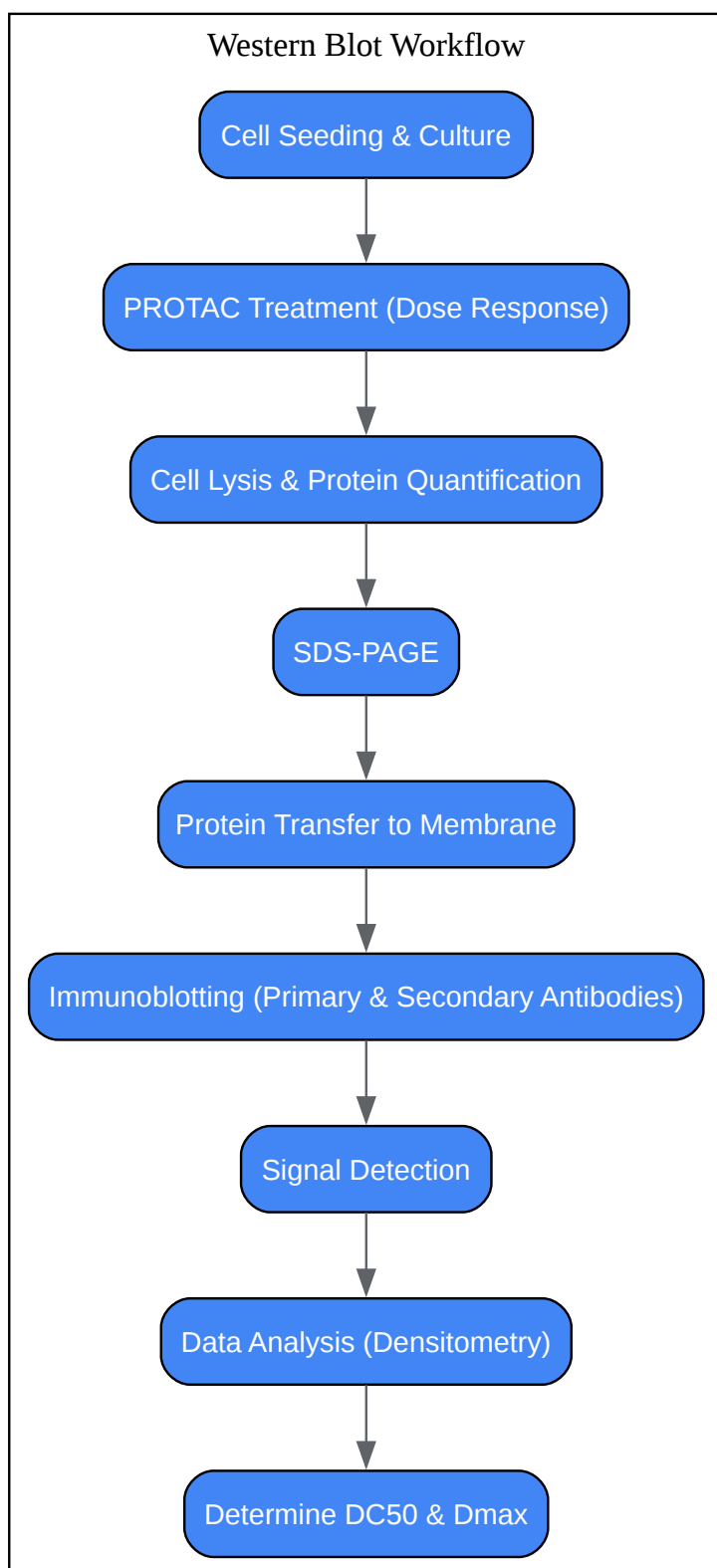
| Compound ID | Linker Length | Target Protein | Assay Type | Cell Line | Quantitative Value |
|-------------|---------------|----------------|----------------|-----------|------------------------------|
| 4d | C7 | METTL3 | Immunoblotting | MV4-11 | 68% degradation at 1 μ M |
| 4d | C7 | METTL14 | Immunoblotting | MV4-11 | 67% degradation at 1 μ M |
| 4j | C9 | METTL3 | Immunoblotting | MV4-11 | DC50 = 0.44 μ M |
| 4j | C9 | METTL14 | Immunoblotting | MV4-11 | DC50 = 0.13 μ M |

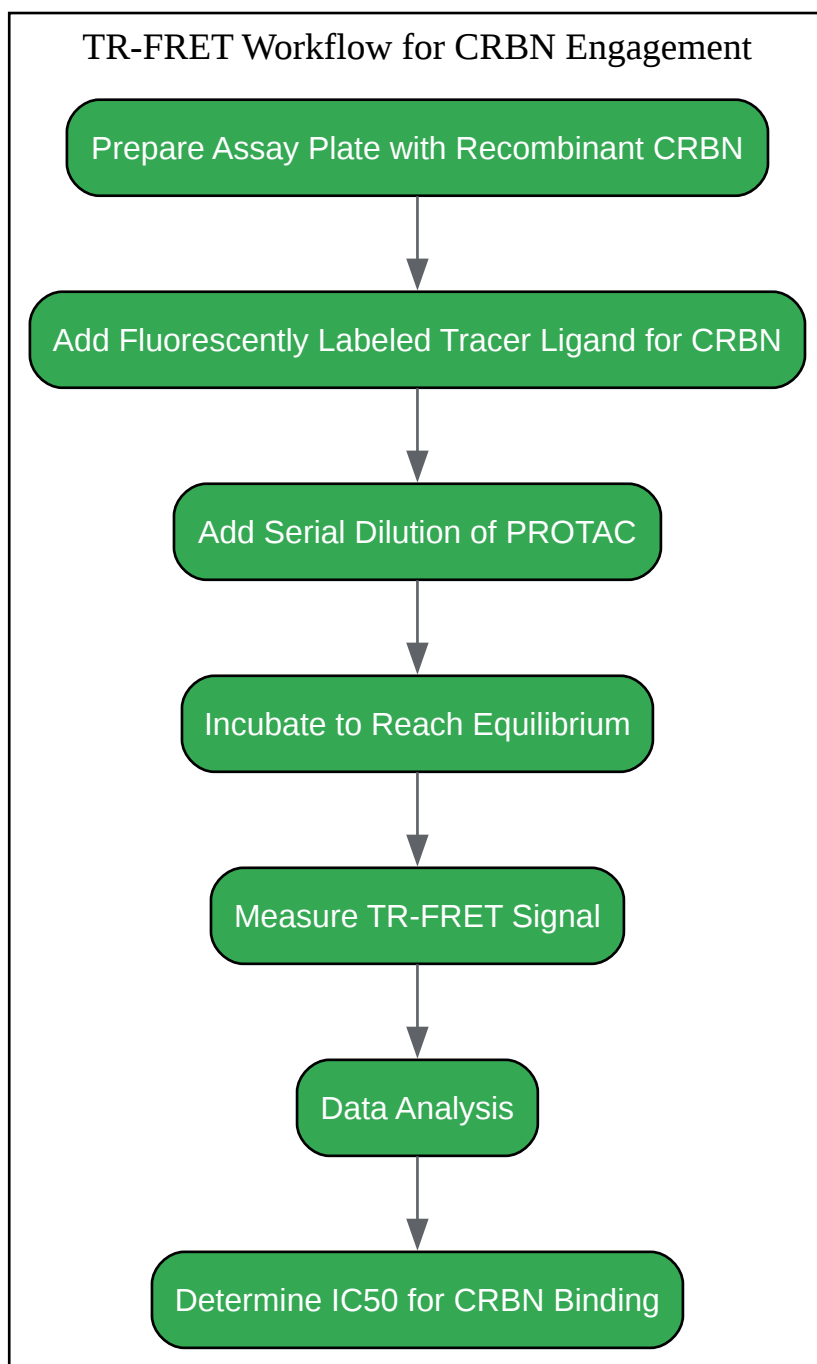
Experimental Protocols

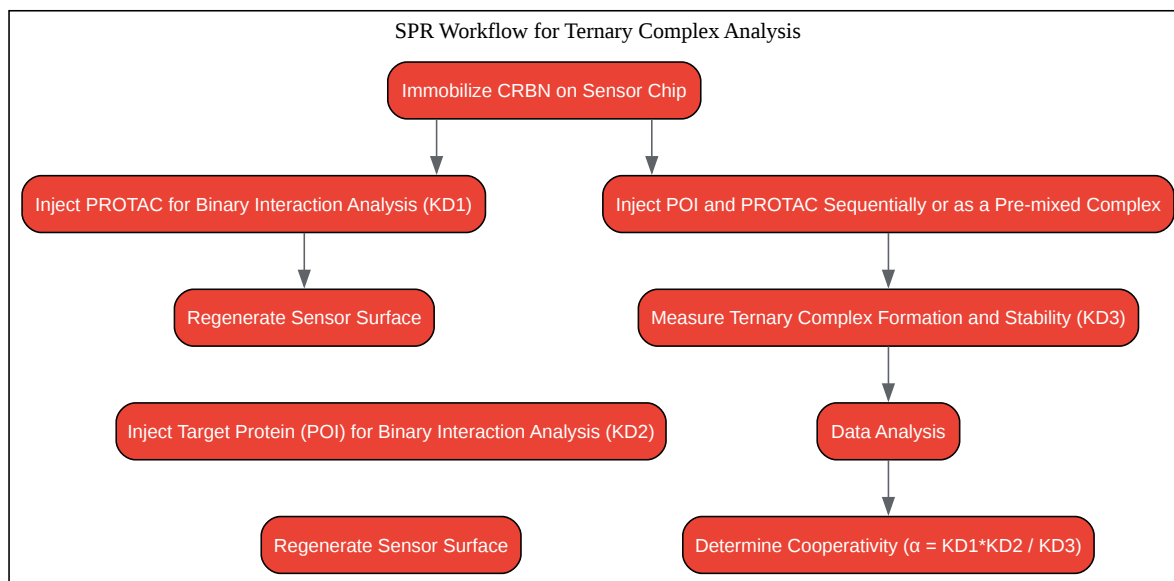
The following are detailed, generalized protocols for key experiments essential for the preliminary investigation of a PROTAC synthesized from **Thalidomide-O-C7-acid**.

Western Blot for Protein Degradation

This protocol is used to determine the degradation concentration 50 (DC50) and maximum degradation (Dmax) of a target protein.







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